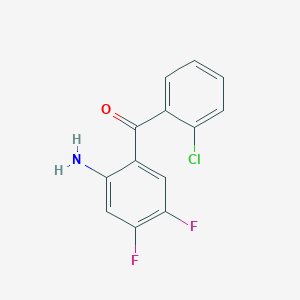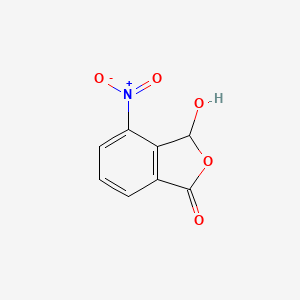
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
Descripción general
Descripción
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methylbut-2-enyloxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
One common synthetic route includes the reaction of 2-iodophenol with 3-methylbut-2-enyl bromide under basic conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene include:
1-Iodo-2,3-dimethylbenzene: Differing by the presence of two methyl groups instead of the 3-methylbut-2-enyloxy group.
1-Iodo-2-(methoxymethyl)benzene: Differing by the presence of a methoxymethyl group instead of the 3-methylbut-2-enyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
1-iodo-2-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13IO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |
Clave InChI |
PXCRUPHCPIPFFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC=CC=C1I)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
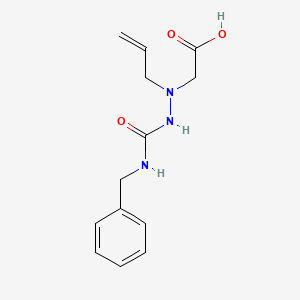
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
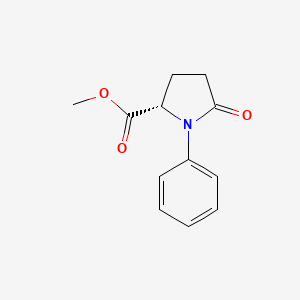
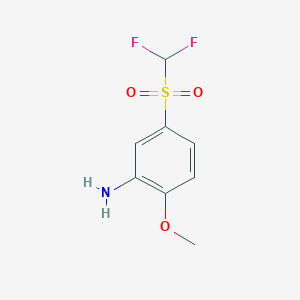

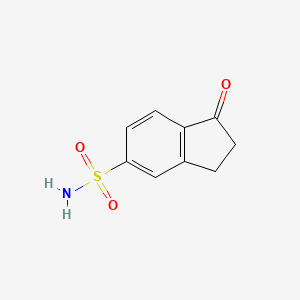
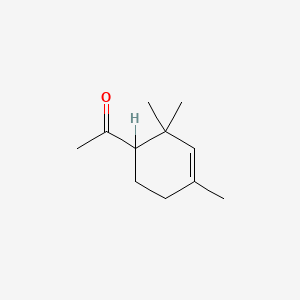

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
